molecular formula C17H28N4S B11577053 3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B11577053
M. Wt: 320.5 g/mol
InChI Key: TUIUKFKZNPKJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a decylsulfanyl group and two methyl groups attached to the triazolopyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a one-pot synthesis approach, where the starting materials are reacted in the presence of a catalyst. For example, a tropine-based dicationic molten salt can be used as an active catalyst to facilitate the reaction . The reaction conditions often include solvent-free environments or the use of green solvents like ethanol, with reaction times ranging from 15 to 70 minutes and high yields of 90-98%.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recovery and reuse of catalysts can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazolopyrimidine ring.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.

Scientific Research Applications

3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the decylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolopyrimidine derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C17H28N4S

Molecular Weight

320.5 g/mol

IUPAC Name

3-decylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C17H28N4S/c1-4-5-6-7-8-9-10-11-12-22-17-20-19-16-18-14(2)13-15(3)21(16)17/h13H,4-12H2,1-3H3

InChI Key

TUIUKFKZNPKJCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NN=C2N1C(=CC(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.